2-cyclohexyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide
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Overview
Description
2-cyclohexyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide is a useful research compound. Its molecular formula is C21H28N2O4 and its molecular weight is 372.465. The purity is usually 95%.
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Scientific Research Applications
Structural Aspects and Properties
Research has explored the structural characteristics and properties of related quinoline derivatives, which share structural similarities with 2-cyclohexyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide. For example, studies on N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide have revealed their ability to form gels and crystalline salts upon treatment with different mineral acids. The formation of these compounds is influenced by the nature of the anions present in the acids, with non-planar anions facilitating gel formation. These compounds have also been shown to exhibit enhanced fluorescence emissions when forming host–guest complexes with certain dihydroxybenzenes, indicating their potential in fluorescence-based applications (Karmakar, Sarma, & Baruah, 2007).
Biological Activity
Quinoline derivatives have been investigated for various biological activities. For instance, 2-(quinolin-4-yloxy)acetamides have shown potent in vitro inhibitory effects against Mycobacterium tuberculosis growth. Further chemical modifications of these lead compounds have led to the development of highly potent antitubercular agents with minimum inhibitory concentration (MIC) values as low as 0.05 μM. These compounds have been found to be active against drug-resistant strains and exhibit low toxicity to certain cell types, indicating their potential as candidates for tuberculosis treatment development (Pissinate et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
2-cyclohexyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4/c1-26-17-8-9-18(27-2)20-16(17)13-15(21(25)23-20)10-11-22-19(24)12-14-6-4-3-5-7-14/h8-9,13-14H,3-7,10-12H2,1-2H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDICMGTAOPYDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)CC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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